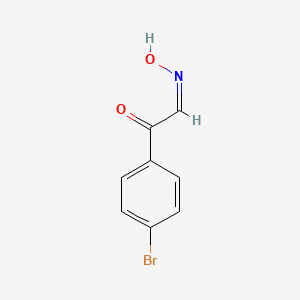
4-(Dimethylamino)-4-phenylcyclohexan-1-one
Vue d'ensemble
Description
The compound “4-(Dimethylamino)-4-phenylcyclohexan-1-one” is a cyclohexanone derivative with a dimethylamino group and a phenyl group attached at the 4-position. Cyclohexanone derivatives are a class of compounds that have been studied for various applications, including in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
Based on its name, “this compound” would have a cyclohexanone ring (a six-membered carbon ring with a ketone functional group), with a phenyl ring and a dimethylamino group attached at the 4-position of the ring. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure and functional groups of the compound .Applications De Recherche Scientifique
Analgesic Properties and Structural Modifications
Lednicer et al. (1981) investigated the analgesic properties of derivatives from 4-(dimethylamino)-4-phenylcyclohexan-1-one, focusing on modifications to the carbonyl function. They found that certain structural changes, such as the inclusion of lipophilic moieties, significantly increased potency, suggesting the importance of molecular structure in receptor interactions for analgesics (Lednicer, Vonvoigtlander, & Emmert, 1981).
Optical Properties and Device Applications
Rahulan et al. (2014) explored the nonlinear optical properties of a compound synthesized from this compound. They discovered that the compound exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential as a candidate for optical device applications like optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of derivatives from this compound and evaluated their antimicrobial activity against various bacteria and fungi. They found that certain compounds displayed significant antimicrobial activity, suggesting the potential of these derivatives in antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
Antidepressant Potential
A study by Zhang et al. (2016) on a novel compound derived from this compound, identified as LPM580153, demonstrated potent antidepressant-like effects in animal models. The study highlighted its role as a triple reuptake inhibitor, impacting serotonin, norepinephrine, and dopamine uptake, presenting a potential new avenue for antidepressant therapy (Zhang, Shao, Tian, Zhong, Ye, Meng, Liu, & Wang, 2016).
Mécanisme D'action
The mechanism of action of a compound generally refers to its behavior in a biological context, such as how a drug interacts with a biological target. Without specific information about the biological activity of “4-(Dimethylamino)-4-phenylcyclohexan-1-one”, it’s not possible to provide a mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylamino)-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPEYZZVGZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465439 | |
| Record name | 4-dimethylamino-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65619-20-7 | |
| Record name | 4-dimethylamino-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


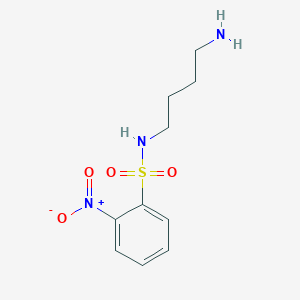

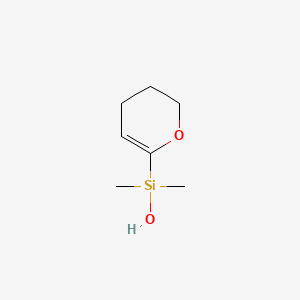
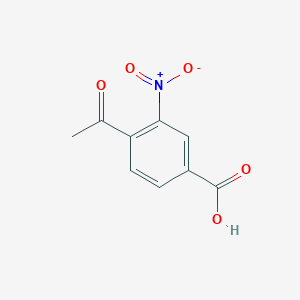
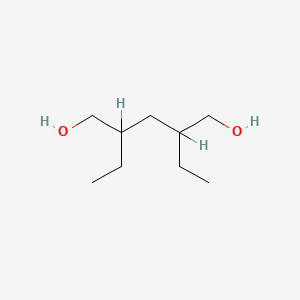
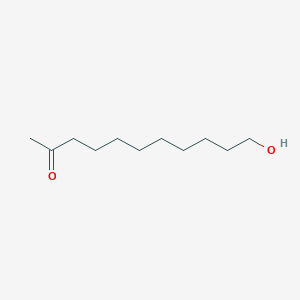


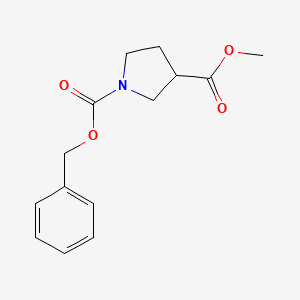
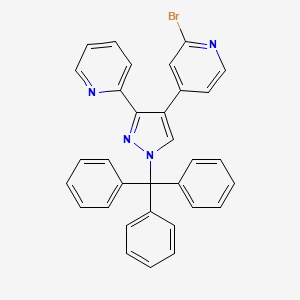
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)

